![molecular formula C21H17F3N4O B2592403 1-(2,4-Dimethylphenyl)-5-[[3-(Trifluormethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-on CAS No. 895002-91-2](/img/structure/B2592403.png)
1-(2,4-Dimethylphenyl)-5-[[3-(Trifluormethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one core, substituted with 2,4-dimethylphenyl and 3-(trifluoromethyl)phenyl groups. The trifluoromethyl group, in particular, is known for its significant impact on the compound’s chemical properties and biological activities.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Vorbereitungsmethoden
The synthesis of 1-(2,4-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2,4-dimethylphenyl group: This step often involves a substitution reaction where the 2,4-dimethylphenyl group is introduced to the core structure.
Addition of the 3-(trifluoromethyl)phenyl group: This is typically done through a Friedel-Crafts alkylation or similar reaction, where the trifluoromethyl group is added to the phenyl ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(2,4-Dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, where different substituents can be introduced.
Trifluoromethylation: The trifluoromethyl group can participate in radical trifluoromethylation reactions, which are significant in pharmaceuticals and agrochemicals.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Wirkmechanismus
The mechanism of action of 1-(2,4-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to these targets. The compound can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2,4-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one include:
Trifluoromethylated pyrazoles: These compounds share the trifluoromethyl group and pyrazole core, but differ in other substituents.
Dimethylphenyl-substituted pyrimidines: These compounds have similar phenyl substitutions but may lack the trifluoromethyl group.
Other pyrazolo[3,4-d]pyrimidin-4-ones: These compounds share the core structure but differ in the nature and position of substituents
The uniqueness of 1-(2,4-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O/c1-13-6-7-18(14(2)8-13)28-19-17(10-26-28)20(29)27(12-25-19)11-15-4-3-5-16(9-15)21(22,23)24/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDMIYAJFJKJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
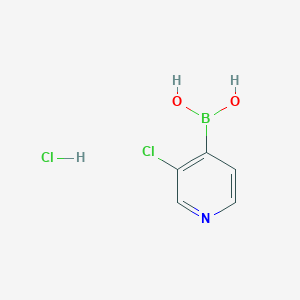
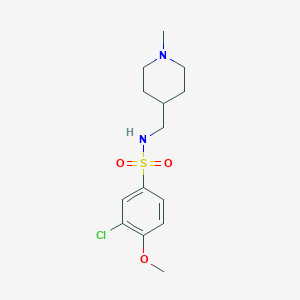

![[1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2592326.png)
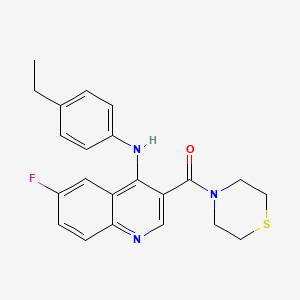
![5-[(benzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2592329.png)
![1-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2592330.png)
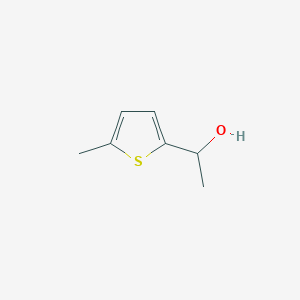
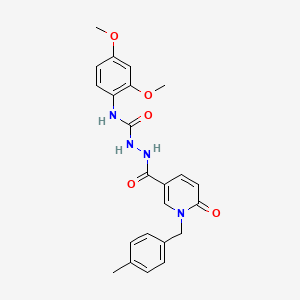
![N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2592334.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2592336.png)
![N-[(4-phenyloxan-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2592338.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(2-phenoxyacetyl)amino]propanamide](/img/structure/B2592342.png)
